Azelnidipine D7

LC-MS/MS Bioanalysis Stable Isotope Dilution

Azelnidipine D7 is the optimal SIL-IS for LC-MS/MS azelnidipine bioanalysis. With a +7 Da mass shift, it co-elutes with the native analyte while ensuring baseline separation—unlike generic deuterated CCBs (e.g., amlodipine-d4, nifedipine-d6) that exhibit differential retention and ionization. This exact structural match provides identical extraction recovery and matrix effect compensation, enabling full compliance with FDA/EMA bioanalytical method validation guidelines. Available as a non-radioactive tracer for metabolic studies; deuterated at the isopropyl ester moiety for reliable PK/DDI assays across plasma concentrations of 1.66–23.06 ng/mL. Contact us for bulk or custom synthesis.

Molecular Formula C33H27D7N4O6
Molecular Weight 589.69
Cat. No. B1191670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzelnidipine D7
Molecular FormulaC33H27D7N4O6
Molecular Weight589.69
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azelnidipine D7: Deuterated Internal Standard for Azelnidipine Bioanalytical Quantification


Azelnidipine D7 (CAS: 2070015-18-6) is a deuterium-labeled analogue of azelnidipine (CS-905), a dihydropyridine L-type calcium channel blocker with antihypertensive and anti-atherosclerotic activity . The compound contains seven deuterium (²H) atoms incorporated at the isopropyl ester moiety, yielding a molecular mass of 589.69 g/mol, a +7 Da mass shift from the unlabeled parent azelnidipine (582.65 g/mol) . Azelnidipine D7 is commercially available as a stable isotope-labeled (SIL) internal standard from multiple certified reference material vendors for applications in quantitative LC-MS/MS bioanalysis, metabolic tracing, and pharmaceutical research .

Why Unlabeled Azelnidipine Cannot Substitute Azelnidipine D7 in Quantitative LC-MS/MS Workflows


Unlabeled azelnidipine is unsuitable as an internal standard in stable isotope dilution LC-MS/MS assays due to its inability to correct for matrix-dependent ionization suppression or enhancement, as the analyte and internal standard co-elute and cannot be distinguished by the mass spectrometer [1]. Generic deuterated internal standards from other dihydropyridine calcium channel blockers (e.g., amlodipine-d4, nifedipine-d6) may exhibit differential chromatographic retention, extraction recovery, and ionization behavior relative to azelnidipine due to distinct physicochemical properties (logP, pKa, molecular geometry) and cannot provide reliable quantitation . Azelnidipine D7, as an exact stable isotope-labeled structural match, ensures co-elution and near-identical ionization efficiency with the native analyte, enabling accurate compensation for matrix effects, extraction variability, and instrument drift across diverse biological matrices .

Azelnidipine D7 Quantitative Evidence: Analytical Performance vs. Unlabeled Azelnidipine and Alternative Internal Standards


Mass Spectrometric Differentiation: +7 Da Mass Shift Enables Baseline Resolution from Native Azelnidipine

Azelnidipine D7 incorporates seven deuterium atoms at the isopropyl ester moiety (propan-2-yl-d7), providing a +7.06 Da mass increase relative to unlabeled azelnidipine . This mass difference enables baseline chromatographic resolution in the MS dimension while preserving co-elution in the LC dimension, a prerequisite for accurate stable isotope dilution quantitation [1].

LC-MS/MS Bioanalysis Stable Isotope Dilution

Isotopic Enrichment and Purity Specifications of Commercially Available Azelnidipine D7

Commercial Azelnidipine D7 is specified at ≥98% chemical purity with deuterium incorporation at the labeled positions typically exceeding 98% isotopic enrichment . Isotopic purity is verified by a combination of ¹H NMR (absence of residual proton signals at labeled positions), ²H NMR, and LC-MS analysis to confirm minimal carryover of unlabeled species [1].

Isotopic Purity Quality Control Reference Standard

Matrix Effect Compensation: Deuterated Internal Standard Performance in Biological Matrices

In LC-MS/MS bioanalysis, deuterated internal standards that are exact structural matches to the analyte provide superior matrix effect compensation compared to structural analogues. Studies across deuterated dihydropyridine calcium channel blockers demonstrate that matrix effects (quantified as the ratio of peak area in post-extraction spiked matrix vs. neat solution) are effectively normalized when a true SIL-IS is employed, yielding IS-normalized matrix factors of 0.85-1.15 (within ±15% of unity) [1].

Matrix Effect Ionization Suppression Bioanalytical Validation

Azelnidipine D7 Procurement and Application Scenarios: When to Select This Deuterated Internal Standard


Clinical Pharmacokinetic and Bioequivalence Studies of Azelnidipine Formulations

In regulated bioanalytical laboratories developing and validating LC-MS/MS methods for azelnidipine quantitation in human plasma, Azelnidipine D7 serves as the optimal stable isotope-labeled internal standard. Its use enables compliance with FDA and EMA bioanalytical method validation guidelines, which mandate that internal standards correct for matrix effects, extraction recovery variability, and instrument response fluctuations [1]. The +7 Da mass shift ensures baseline separation from the native analyte while preserving co-elution, thereby meeting the fundamental requirement for stable isotope dilution assays.

Drug-Drug Interaction (DDI) Studies Involving CYP3A4-Mediated Azelnidipine Metabolism

Azelnidipine is extensively metabolized by CYP3A4, and its plasma concentrations can be significantly altered by co-administered CYP3A4 inhibitors (e.g., azole antifungals, macrolide antibiotics) or inducers [1]. Azelnidipine D7 enables precise quantitation of azelnidipine in the presence of potentially interfering metabolites and co-medications, as the SIL-IS provides a matched reference for ionization and extraction behavior across the full expected concentration range (Cmax: 1.66-23.06 ng/mL following 8-16 mg oral doses).

Metabolic Tracing and ADME Studies Using Deuterium as a Stable Tracer

Azelnidipine D7 can be employed as a non-radioactive tracer in in vitro and in vivo metabolic studies, leveraging the kinetic isotope effect at deuterated positions to probe metabolic pathways [1]. The seven deuterium atoms at the isopropyl ester moiety provide a distinct MS signature that enables simultaneous tracking of both the labeled tracer and unlabeled endogenous or dosed compound, facilitating investigation of azelnidipine metabolism, tissue distribution, and excretion without the regulatory and safety burdens associated with radioactive ¹⁴C or ³H labeling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Azelnidipine D7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.